molecular formula C14H13FN2O2 B1304860 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide CAS No. 886361-23-5

4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide

Cat. No.: B1304860
CAS No.: 886361-23-5
M. Wt: 260.26 g/mol
InChI Key: JBMGTWZQHYDEAX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide typically involves the reaction of 4-hydroxybenzenecarbohydrazide with 3-fluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide can be compared with other similar compounds, such as:

    4-[(3-Chlorobenzyl)oxy]benzenecarbohydrazide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. It may exhibit different reactivity and properties due to the presence of the chlorine atom.

    4-[(3-Methylbenzyl)oxy]benzenecarbohydrazide: This compound has a methyl group instead of a fluorine atom, which can influence its chemical behavior and applications.

    4-[(3-Nitrobenzyl)oxy]benzenecarbohydrazide:

These comparisons highlight the uniqueness of this compound and its specific properties that make it valuable for various scientific research applications.

Properties

IUPAC Name

4-[(3-fluorophenyl)methoxy]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-12-3-1-2-10(8-12)9-19-13-6-4-11(5-7-13)14(18)17-16/h1-8H,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMGTWZQHYDEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382434
Record name 4-(3-Fluorobenzyloxy)benzenecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886361-23-5
Record name 4-[(3-Fluorophenyl)methoxy]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886361-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Fluorobenzyloxy)benzenecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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